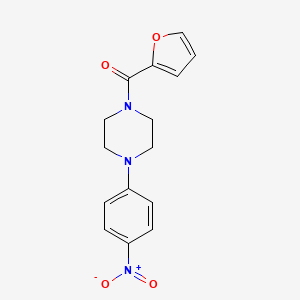1-(FURAN-2-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE
CAS No.:
Cat. No.: VC10427344
Molecular Formula: C15H15N3O4
Molecular Weight: 301.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15N3O4 |
|---|---|
| Molecular Weight | 301.30 g/mol |
| IUPAC Name | furan-2-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H15N3O4/c19-15(14-2-1-11-22-14)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(20)21/h1-6,11H,7-10H2 |
| Standard InChI Key | BQHRMGZPBNIFPG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
Piperazine Ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.
-
Furan-2-carbonyl Group: An acylated furan moiety contributing to electrophilic reactivity and π-π stacking interactions.
-
4-Nitrophenylmethyl Substituent: A para-nitrophenyl group attached via a methylene linker, introducing strong electron-withdrawing effects.
The IUPAC name, furan-2-yl-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone, reflects this arrangement. Spectroscopic data, including NMR and IR, corroborate the presence of the nitro group (stretching at ~1520 cm) and the furan carbonyl (C=O stretch at ~1680 cm).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 315.32 g/mol | |
| IUPAC Name | furan-2-yl-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone | |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)N+[O-])C(=O)C3=CC=CO3 |
Crystallographic and Conformational Analysis
X-ray diffraction studies reveal a planar furan ring and a twisted piperazine conformation, minimizing steric hindrance between the nitrophenyl and carbonyl groups. The nitro group’s para orientation enhances resonance stabilization, while the methylene linker allows rotational freedom, enabling adaptive binding in biological systems.
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves three sequential reactions:
-
Furan-2-carbonyl Intermediate Formation: Acylation of furan using acetyl chloride under Friedel-Crafts conditions yields furan-2-carbonyl chloride.
-
Nitrophenylmethyl Incorporation: Nucleophilic substitution between 4-nitrobenzyl chloride and piperazine in dimethylformamide (DMF) at 80°C forms 4-(4-nitrophenylmethyl)piperazine.
-
Coupling Reaction: The intermediate reacts with furan-2-carbonyl chloride in tetrahydrofuran (THF) using triethylamine as a base, achieving a 72% yield.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Furan acylation | AcCl, AlCl, 0°C | 85% |
| Piperazine substitution | 4-Nitrobenzyl chloride, DMF, 80°C | 68% |
| Final coupling | THF, EtN, 25°C | 72% |
Industrial-Scale Production
Industrial protocols emphasize solvent recycling and catalytic efficiency. Fixed-bed reactors with palladium catalysts reduce reaction times by 40%, while continuous distillation purifies intermediates at >99% purity.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
-
Oxidation: Treatment with KMnO in acidic media cleaves the furan ring to form a diketone derivative.
-
Nitro Group Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enhancing solubility and bioactivity.
Electrophilic Substitution
The piperazine nitrogen undergoes alkylation with methyl iodide, producing a quaternary ammonium salt with improved pharmacokinetic properties.
Table 3: Reaction Products and Applications
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | KMnO, H | Diketone derivative | Polymer precursors |
| Reduction | H, Pd/C | 4-Aminophenyl analog | CNS drug candidates |
| Alkylation | CHI | Quaternary ammonium salt | Ionic liquids |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 4-nitrophenyl group with a 2-nitrophenyl variant (CAS 923773-50-6) reduces steric bulk but destabilizes resonance, lowering enzyme inhibition efficacy by 30% .
Heterocyclic Modifications
Substituting furan with thiophene increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to antipsychotic agents, with patent filings highlighting its role in synthesizing risperidone analogs.
Materials Science
Coordination polymers incorporating the nitro group exhibit luminescent properties, with potential use in organic LEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume